(S)-3-Aminochroman-5-OL
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Overview
Description
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminochroman-5-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Amination: Introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 5-position is introduced via selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and enantioselectivity.
Enzymatic Methods: Employing enzymes to introduce chirality and functional groups with high specificity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminochroman-5-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chroman derivatives.
Substitution: Nucleophilic or electrophilic substitution at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced chroman derivatives.
Substitution Products: Various substituted chroman derivatives.
Scientific Research Applications
(S)-3-Aminochroman-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Aminochroman-5-OL involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to oxidative stress and inflammation.
Effects: Exhibits antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
®-3-Aminochroman-5-OL: The enantiomer of (S)-3-Aminochroman-5-OL with different biological activities.
3-Aminochroman-5-OL: The racemic mixture of both enantiomers.
Other Chroman Derivatives: Compounds with similar chroman ring structures but different substituents.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its enantiomer and other chroman derivatives.
Biological Activity
(S)-3-Aminochroman-5-OL is a chiral compound belonging to the aminochroman class, characterized by its unique chroman backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective serotonin receptor modulator.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₁NO₂
- Molecular Weight : Approximately 165.19 g/mol
- CAS Number : 1369922-92-8
The compound features an amino group at the 3-position and a hydroxyl group at the 5-position, which contribute to its distinct biological properties and interactions with various receptors.
Biological Activity
Research indicates that this compound exhibits significant neuropharmacological effects, particularly through its interaction with serotonin receptors:
- Selective Serotonin Receptor Modulation : The compound has shown affinity for the 5-HT7 receptor, which is implicated in several neurological disorders such as anxiety and depression. This receptor's modulation is crucial for understanding potential therapeutic applications.
Interaction with Serotonin Receptors
The following table summarizes the interaction of this compound with serotonin receptors compared to other known ligands:
Ligand | Receptor Type | Affinity (nM) |
---|---|---|
This compound | 5-HT7 | TBD |
Clozapine | 5-HT7 | 7.47 |
Methiothepin | 5-HT7 | 9.04 |
Ketanserin | 5-HT7 | 6.59 |
The selectivity for the 5-HT7 receptor suggests that this compound could be a valuable pharmacological tool in treating conditions associated with serotonin dysregulation .
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study highlighted the potential of this compound as a selective modulator of the 5-HT7 receptor, indicating its role in managing symptoms of depression and anxiety.
- Further investigations into its pharmacokinetic properties are ongoing, aiming to enhance its efficacy and reduce side effects associated with broader serotonin receptor targeting.
- Structure-Activity Relationship (SAR) Analysis :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on efficient synthetic routes that utilize both traditional organic synthesis and modern techniques such as click chemistry . The exploration of derivatives has also been significant, as these compounds may exhibit altered pharmacokinetic properties or enhanced biological activity:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
3-Aminoquinoline | Amino group on a quinoline scaffold | Different receptor affinities |
3-Aminoflavone | Amino group on a flavone skeleton | Known for anti-cancer properties |
4-Aminoindole | Amino group on an indole structure | Potential applications in cancer therapy |
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S)-3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2/t6-/m0/s1 |
InChI Key |
VPUUQIZZTQPFQV-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](COC2=CC=CC(=C21)O)N |
Canonical SMILES |
C1C(COC2=CC=CC(=C21)O)N |
Origin of Product |
United States |
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